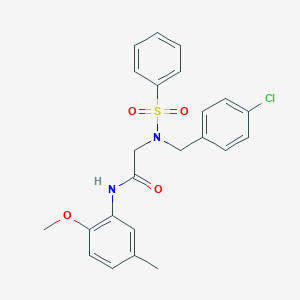![molecular formula C19H14BrClN2O4S B301028 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B301028.png)
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid, also known as BMB, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMB is a thiazolidine-based compound that exhibits antiproliferative and cytotoxic effects on various cancer cell lines.
Mécanisme D'action
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid exerts its anticancer effects by targeting multiple cellular pathways. This compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting thioredoxin reductase, this compound disrupts the redox balance of cancer cells, leading to oxidative stress and ultimately cell death. This compound has also been found to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. By inhibiting the proteasome, this compound disrupts protein homeostasis in cancer cells, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit selective cytotoxicity towards cancer cells, while sparing normal cells. This selectivity is thought to be due to the higher levels of oxidative stress in cancer cells compared to normal cells. This compound has also been found to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. Additionally, this compound has been shown to induce autophagy, a cellular process involved in the degradation of damaged cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its anticancer properties. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to administer in animal studies. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of this compound with other anticancer agents. Additionally, the potential of this compound as an anti-metastatic agent warrants further investigation. Finally, the safety and efficacy of this compound in clinical trials should be evaluated to determine its potential as a therapeutic agent for cancer.
Méthodes De Synthèse
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid can be synthesized by reacting 5-bromo-2-methoxybenzaldehyde with 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine and 2-chlorobenzoic acid in the presence of a base. The reaction yields this compound as a yellow solid with a melting point of 245-247°C.
Applications De Recherche Scientifique
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been extensively studied for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth of cancer cells by disrupting the cell cycle.
Propriétés
Formule moléculaire |
C19H14BrClN2O4S |
|---|---|
Poids moléculaire |
481.7 g/mol |
Nom IUPAC |
5-[[(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]-2-chlorobenzoic acid |
InChI |
InChI=1S/C19H14BrClN2O4S/c1-23-17(24)16(8-10-7-11(20)3-6-15(10)27-2)28-19(23)22-12-4-5-14(21)13(9-12)18(25)26/h3-9H,1-2H3,(H,25,26)/b16-8-,22-19? |
Clé InChI |
IIMOATJKUQYTQH-HYEKDMSNSA-N |
SMILES isomérique |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OC)/SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
SMILES canonique |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)
![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)

![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)
![2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300964.png)
![2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300965.png)
![5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300967.png)
